2-(2-Chlorophenyl)pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H8ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H |
InChI Key |
VJXHTAYZZFICFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CN2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chlorophenyl Pyrrole and Its Analogues
Direct Synthesis Approaches to the 2-(2-Chlorophenyl)pyrrole Core
The direct construction of the this compound scaffold can be achieved through several strategic approaches that assemble the pyrrole (B145914) ring with the desired aryl substituent in place. These methods are often designed to be convergent and allow for the rapid generation of molecular complexity from readily available starting materials.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Several MCRs have been adapted for the synthesis of highly substituted pyrroles.
One notable strategy involves a three-component reaction of an amine, an aldehyde, and an alkyne. For instance, the reaction of benzaldehyde, glycine (B1666218) methyl ester, and ethyl propiolate, catalyzed by copper(I) iodide (CuI) in dimethylformamide (DMF) under aerobic conditions, yields a substituted pyrrole. thieme-connect.de This approach is attractive due to the commercial availability of the starting materials and the operational simplicity of the procedure. thieme-connect.de A variation of this involves the use of arylglyoxals, aromatic amines, and dialkyl acetylenedicarboxylates in the presence of triphenylphosphine. thieme-connect.de
Titanium-catalyzed MCRs have also proven effective. A [2+2+1] cycloaddition of two alkynes with a nitrogen source is a common strategy for pyrrole synthesis. nih.gov Specifically, Ti-catalyzed multicomponent pyrrole synthesis based on hydroamination and iminoamination has been a subject of pioneering studies. rsc.org More recent developments include a one-pot sequential Ti-catalyzed [2+2+1] pyrrole synthesis followed by a Suzuki cross-coupling reaction, which allows for the formation of pentasubstituted 2-arylpyrroles. rsc.org This method utilizes heteroatom-substituted alkynes, such as those bearing 9-BBN or SnR3 groups, to generate versatile pyrrole building blocks that can be further diversified. rsc.org
The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR that has been employed for the synthesis of complex heterocyclic structures. csic.es While not directly reported for the synthesis of this compound itself, the principles of this reaction, which involves an amine, an aldehyde, and an isocyanide, could be adapted for this purpose. The reaction is often catalyzed by acids like p-toluenesulfonic acid (PTSA). csic.es
A one-pot, four-component reaction has also been developed using 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane (B149229) in the presence of chitosan (B1678972) as a biodegradable organocatalyst under solvent-free and microwave-irradiation conditions. rsc.org This method provides an eco-friendly route to substituted pyrroles. rsc.org
Table 1: Examples of Multicomponent Reaction Strategies for Pyrrole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Benzaldehyde | Glycine methyl ester | Ethyl propiolate | CuI, K2CO3, DMF, 80 °C, aerobic | Trisubstituted pyrrole |
| Arylglyoxal | Aromatic amine | Dialkyl acetylenedicarboxylate | Triphenylphosphine, CH2Cl2, r.t. | Polysubstituted pyrrole |
| Alkyne (2 equiv.) | Nitrogen source | Ti-based catalyst | [2+2+1] Cycloaddition | Substituted pyrrole |
| 1,3-Dicarbonyl compound | Amine | Aldehyde | Chitosan, microwave, solvent-free | Substituted pyrrole |
Cyclization Reactions and Their Mechanistic Investigations
Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including this compound. These reactions often involve the formation of one or more carbon-nitrogen bonds to close the pyrrole ring.
One approach involves the cyclization of enynals or enynones with amines. For example, the reaction of (E)-2-phenylethynyl-3-phenylpropen-1-al with an amine in the presence of a silver triflate (AgOTf) catalyst can yield 1,2,4-trisubstituted pyrroles. semanticscholar.org The mechanism is proposed to involve the nucleophilic attack of the amine on the alkyne, assisted by the catalyst, followed by cyclization. semanticscholar.org
Another method utilizes a copper-assisted cycloisomerization of alkynyl imines to form pyrroles. scirp.org The mechanism of a DABCO (1,4-diazabicyclo[2.2.2]octane) promoted synthesis of pyrroles in an aqueous medium has also been investigated. It is proposed that pentane-2,4-dione reacts with an amine to form an unsaturated amino ketone, which then reacts with a quaternary salt formed from DABCO and a phenacyl bromide. Subsequent internal cyclization and dehydration lead to the pyrrole product. scirp.org
The Paal-Knorr synthesis is a classic method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org This reaction is typically catalyzed by an acid. The mechanism involves the formation of an enamine intermediate, followed by cyclization and dehydration.
Catalyst-Mediated Synthetic Pathways
Catalysts play a crucial role in many synthetic routes to this compound and its analogues, enabling reactions to proceed under milder conditions and with higher selectivity.
Ruthenium catalysts have been employed for the synthesis of substituted pyrroles through dehydrogenative coupling reactions. A pincer-type Ru(II)-NNP complex has been shown to be effective in catalyzing the reaction of secondary alcohols and β-amino alcohols to form pyrroles. dicp.ac.cn This reaction proceeds with a low catalyst loading and tolerates a variety of functional groups. dicp.ac.cn
Titanium catalysts, as mentioned in the context of MCRs, are also pivotal. Ti-catalyzed [2+2+1] heterocoupling of heteroatom-substituted alkynes is a powerful method for constructing the pyrrole core. nih.govrsc.org The choice of ligand on the titanium catalyst can be critical, as demonstrated by the inhibitory effect of Lewis basic ligands in certain reactions. rsc.org
Copper catalysts are also widely used. A copper-catalyzed three-component coupling of an aldehyde, an amine, and an alkyne provides an efficient route to trisubstituted pyrroles. thieme-connect.de Copper acetate (B1210297) has been used for the oxidative coupling of enamides and electron-deficient alkynes. thieme-connect.de Furthermore, a CuI-catalyzed three-component coupling followed by a DBU/silica-gel promoted cyclization has been developed for the synthesis of multisubstituted pyrroles. arkat-usa.org
Silver catalysts, such as AgOTf, have been found to be effective in the amino-cyclization of 2-(1-alkynyl)-2-alken-1-als or -ones to produce substituted pyrroles. semanticscholar.org
Solvent-Free and Environmentally Conscious Methodologies
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of solvent-free reaction conditions and greener catalysts.
A solvent-free, microwave-assisted synthesis of pyrroles has been reported using a one-pot, four-component reaction with chitosan as a biodegradable organocatalyst. rsc.org This method is not only operationally simple but also aligns with the principles of green chemistry. rsc.org
Mechanochemical activation is another solvent-free approach that has been successfully applied to the synthesis of N-substituted pyrroles. rsc.org The use of biomass-derived organic acids as catalysts in these reactions further enhances their environmental credentials. rsc.org
The Clauson-Kaas pyrrole synthesis, which typically involves the reaction of a 2,5-dimethoxytetrahydrofuran (B146720) with an amine, has also been adapted to solvent-free conditions. beilstein-journals.org For instance, the reaction between aromatic amines and 2,5-dimethoxytetrahydrofuran can proceed without any catalyst or solvent to produce N-arylpyrroles in good yields. beilstein-journals.org Additionally, zinc oxide has been utilized as a reusable catalyst for the regioselective acylation of pyrroles under solvent-free conditions. researchgate.net
Functionalization of the Pyrrole Ring in Arylpyrroles
Once the 2-arylpyrrole core is synthesized, it can be further modified by introducing additional substituents onto the pyrrole ring. This allows for the fine-tuning of the molecule's properties for various applications.
Introduction of Additional Substituents
The pyrrole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. The introduction of substituents can also be achieved through various other reactions.
For example, the chlorophenyl group in 1-(2-benzoyl-4-chlorophenyl)pyrrole-2,5-dione (B2986532) can undergo electrophilic aromatic substitution, allowing for further functionalization. smolecule.com The diketone moiety in this compound can also react with nucleophiles. smolecule.com
In another example, a series of pyrrole derivatives were synthesized starting from 2-(2-oxo-2-arylylethyl)malononitriles. nih.gov These derivatives include compounds with thioacetic acid, hydroxyethylthio, and aminoethylthio substituents at the 2-position of the pyrrole ring. nih.gov
The synthesis of 2-aryl-substituted pyrrole compounds can also be achieved through the nucleophilic aryl substitution reaction of an o-halonitrobenzene compound with a pyrrole compound under alkaline conditions. google.com This allows for the introduction of a nitro-substituted aryl group, which can be further modified.
Regioselective Functionalization Techniques
The functionalization of the pyrrole core in pre-formed 2-arylpyrroles, such as this compound, is a key strategy for the synthesis of complex derivatives. Achieving regioselectivity—the ability to introduce substituents at specific positions—is crucial. Various techniques have been developed to control the position of functionalization on the pyrrole ring.
One effective strategy involves the regioselective introduction of aryl groups at the C4 position of a 2-arylpyrrole. A notable method utilizes the Suzuki cross-coupling reaction on a pre-functionalized pyrrole ring. For instance, N-benzenesulfonyl-4-bromo-2-iodopyrrole can be selectively arylated. The higher reactivity of the iodine at the C2 position allows for an initial Suzuki coupling, followed by a second coupling at the C4-bromo position. This sequential, one-pot approach, however, can sometimes result in mixtures of mono- and di-arylated products. semanticscholar.org A more controlled, stepwise approach involves the initial selective arylation at the C2 position, followed by isolation and subsequent arylation at the C4 position to yield 2,4-differentially arylated pyrroles. semanticscholar.org
Another powerful technique for regioselective functionalization is dearomative chlorination. This process involves the treatment of 1H-pyrroles with a chlorinating agent to form highly reactive 2,5-dichloro-substituted 2H-pyrrole intermediates in situ. These intermediates can then react with various nucleophiles. For example, treatment with amines leads to the formation of 2,5-diaminated 2H-pyrroles. This method allows for the introduction of diverse functionalities at specific positions on the pyrrole core in high yields. nih.gov
Furthermore, palladium-catalyzed coupling methods have been optimized to selectively generate 2-arylpyrroles. By carefully controlling variables such as temperature, reactant ratios, and catalyst loading, the coupling of ClZn(pyrrolide) with aryl bromides can be directed to favor the formation of the 2-substituted product. researchgate.net While this method builds the 2-arylpyrrole core, the principles of catalyst and reaction condition control are fundamental to subsequent regioselective C-H functionalization or cross-coupling reactions on the this compound scaffold.
The table below summarizes key regioselective functionalization techniques applicable to pyrrole systems.
| Technique | Reagents/Catalyst | Target Position(s) | Outcome | Reference |
| Sequential Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Arylboronic acids | C2 and C4 | Synthesis of 2,4-differentially arylated pyrroles | semanticscholar.org |
| Dearomative Chlorination | Chlorinating agent, Nucleophiles (e.g., amines) | C2 and C5 | Formation of di-substituted 2H-pyrroles | nih.gov |
| Optimized Palladium Coupling | Palladium catalyst, ClZn(pyrrolide), Aryl bromide | C2 | Selective synthesis of 2-arylpyrroles | researchgate.net |
Synthesis of this compound Derivatives and Analogues
Strategies for Varied Substitution Patterns
The synthesis of this compound derivatives with diverse substitution patterns is critical for exploring their chemical and biological properties. Several synthetic strategies allow for the introduction of a wide array of functional groups at various positions of the pyrrole and phenyl rings.
A primary strategy for building the pyrrole ring itself is the Paal-Knorr synthesis . This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govresearchgate.net By using appropriately substituted 1,4-diketones and anilines, a variety of N-aryl and C-substituted pyrroles can be generated. For instance, condensing 1-(2-chlorophenyl)-butane-1,4-dione with an amine would yield an N-substituted this compound. A modular approach using this synthesis allows for the creation of customized monomers for applications like conjugated polymers. nih.gov
Cross-coupling reactions are indispensable for introducing aryl or other substituents onto a pre-existing pyrrole nucleus. The Suzuki coupling, which pairs organoboron compounds with organic halides in the presence of a palladium catalyst, is particularly versatile. semanticscholar.orgacs.org Starting with a halogenated this compound (e.g., brominated at the C4 or C5 position), various aryl or alkyl groups can be introduced. The reactivity of halogens at different positions of the pyrrole ring can be exploited to achieve specific substitution patterns. acs.org
Another approach involves the cyclization of functionalized precursors. The reaction of phenacyl malononitrile (B47326) derivatives with various sulfur-containing nucleophiles can yield highly functionalized pyrroles. For example, reacting 2-(2-oxo-2-arylethyl)malononitriles with reagents like 2-mercaptoacetic acid or 2-aminoethanethiol hydrochloride under phase transfer catalysis conditions produces pyrroles with thioether linkages at the C2 position and a cyano group at C3. acs.orgnih.gov By selecting the appropriate starting aryl ketone, this method can be adapted to produce analogues of this compound with diverse substituents at the C5 position and functionalized side chains.
The following table outlines various strategies for achieving diverse substitution patterns.
| Synthetic Strategy | Key Reaction | Substituents Introduced | Resulting Structure | Reference |
| Paal-Knorr Synthesis | 1,4-Diketone + Amine Condensation | N-substituents, C-substituents | N-Aryl, C-Aryl/Alkyl Pyrroles | nih.govresearchgate.net |
| Suzuki Coupling | Pd-catalyzed Cross-Coupling | Aryl groups at C4/C5 | 2,4-Diaryl or 2,5-Diaryl Pyrroles | semanticscholar.orgacs.org |
| Precursor Cyclization | Nucleophilic addition/cyclization | Thioether at C2, Cyano at C3, Aryl at C5 | 2,3,5-Trisubstituted Pyrroles | acs.orgnih.gov |
| Hantzsch Cyclization | α-haloketone + β-ketoester + Amine | Varied R-groups at C2, C3, C4, C5 | Polysubstituted Pyrroles | acs.org |
Stereochemical Control in Synthesis
Stereochemical control is a sophisticated aspect of synthesis, particularly relevant for creating molecules with specific three-dimensional arrangements, which can be crucial for biological activity. In the context of this compound analogues, a key challenge is controlling atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, such as the C-C bond connecting the phenyl and pyrrole rings. If the substituents on the rings are sufficiently bulky, this rotation can be restricted, leading to stable, non-interconverting chiral isomers.
A significant strategy for achieving stereochemical control is through asymmetric catalysis . One reported method involves a sequential phosphine-catalyzed asymmetric [3+2] annulation of aldimines with allenoates, followed by an oxidative central-to-axial chirality transfer. researchgate.net This approach allows for the rapid construction of axially chiral 2-arylpyrroles containing trifluoromethyl groups with high enantiomeric excess. The initial annulation reaction establishes a stereocenter, and the subsequent oxidation step transfers this point chirality to axial chirality in the final aromatic pyrrole product. researchgate.net
The synthesis of stereoenriched axially chiral pyrroles can also be achieved through the cyclization of enantioenriched atropisomeric alkenes. This strategy relies on an organocatalytic asymmetric N-alkylation to generate the chiral alkene precursors. A subsequent rapid cyclization transfers the chirality from the alkene to the newly formed biaryl axis of the pyrrole product with high efficiency. researchgate.net
These methods highlight the importance of catalyst-controlled and substrate-controlled strategies in modern asymmetric synthesis to access specific stereoisomers of 2-arylpyrroles.
The table below describes approaches for stereochemical control.
| Strategy | Key Step | Type of Chirality | Key Features | Reference |
| Asymmetric Annulation/Chirality Transfer | Phosphine-catalyzed [3+2] annulation | Axial Chirality | Creates axially chiral 2-arylpyrroles with high enantiomeric excess. | researchgate.net |
| Chirality Transfer from Chiral Precursors | Cyclization of enantioenriched atropisomeric alkenes | Axial Chirality | High efficiency of chirality transfer from a chiral alkene to the biaryl axis. | researchgate.net |
Spectroscopic and Structural Elucidation Studies of 2 2 Chlorophenyl Pyrrole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(2-chlorophenyl)pyrrole, providing precise information about the hydrogen and carbon atomic environments.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy of this compound derivatives reveals characteristic signals corresponding to the protons on both the pyrrole (B145914) and chlorophenyl rings. For instance, in a related derivative, Ethyl-1-phenyl-2-(2-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the proton signals are observed in specific regions of the spectrum. publish.csiro.au The aromatic protons on the chlorophenyl and phenyl rings typically appear as a complex multiplet in the range of δ 7.01-7.56 ppm. publish.csiro.au The proton on the pyrrole ring is observed as a singlet at approximately δ 6.44 ppm. publish.csiro.au Additionally, a broad singlet corresponding to the N-H proton of the pyrrole ring is often seen at a higher chemical shift, around δ 9.22 ppm. publish.csiro.au
Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic Protons | 7.01-7.56 | Multiplet | publish.csiro.au |
| Pyrrole CH | 6.44 | Singlet | publish.csiro.au |
| Pyrrole NH | 9.22 | Broad Singlet | publish.csiro.au |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy complements the proton NMR data by providing insights into the carbon skeleton of the molecule. The ¹³C NMR spectrum of Ethyl-1-phenyl-2-(2-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate shows distinct signals for each carbon atom. publish.csiro.au The carbons of the aromatic rings resonate in the downfield region, typically between δ 119.4 and δ 136.1 ppm. publish.csiro.au The carbon atoms of the pyrrole ring also show characteristic chemical shifts. publish.csiro.au For example, the carbon atom attached to the nitrogen and the chlorophenyl group appears around δ 56.6 ppm. publish.csiro.au
Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
| Aromatic Carbons | 119.4-136.1 | publish.csiro.au |
| C2 (Pyrrole) | 56.6 | publish.csiro.au |
| Other Pyrrole Carbons | 112.6, 157.4, 162.8 | publish.csiro.au |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
While specific 2D NMR data for this compound is not extensively detailed in the provided search results, these techniques are invaluable for unambiguous signal assignment.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for example, between adjacent protons on the chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons in the pyrrole and chlorophenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the connectivity between the chlorophenyl group and the pyrrole ring. For instance, it would show a correlation between the pyrrole C2 and the protons on the chlorophenyl ring.
The application of these 2D NMR techniques is a standard practice for the structural confirmation of complex organic molecules. researchgate.netiosrjournals.org
Vibrational Spectroscopy Applications
Vibrational spectroscopy provides information about the functional groups and bonding within the this compound molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of pyrrole-containing compounds exhibits characteristic absorption bands. For pyrrole derivatives, a notable peak corresponding to the N-H stretch is typically observed around 3350 cm⁻¹. jmcs.org.mx The C-H stretching vibrations of the aromatic ring are found at approximately 3028 cm⁻¹. jmcs.org.mx The C=C stretching vibrations within the aromatic and pyrrole rings give rise to bands in the region of 1600-1450 cm⁻¹. A key feature for this specific compound would be the C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically around 757 cm⁻¹.
Table 3: General FT-IR Data for Related Pyrrole Compounds
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
| N-H Stretch | ~3350 | jmcs.org.mx |
| Aromatic C-H Stretch | ~3028 | jmcs.org.mx |
| C-Cl Stretch | ~757 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. In the Raman spectrum of a related compound, 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione, distinct peaks are observed that characterize its structure. google.com For this compound, characteristic Raman bands would be expected for the aromatic ring vibrations and the C-Cl stretch. The interpretation of Raman spectra, often aided by theoretical calculations, can confirm the vibrational modes and provide further evidence for the molecular structure. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. While specific experimental mass spectra for this compound are not widely published, its behavior can be predicted based on its chemical structure and established fragmentation principles for related 2-aryl-pyrrole derivatives. nih.gov
The molecular formula of this compound is C₁₀H₈ClN, yielding a theoretical monoisotopic mass of approximately 177.03 g/mol . In mass spectrometry using an electrospray ionization (ESI) source in positive mode, the compound would be expected to show a prominent protonated molecular ion, [M+H]⁺, at m/z 178.04. nih.gov
The fragmentation of 2-substituted pyrroles is significantly influenced by the nature of the substituent. nih.gov For derivatives with an aromatic group at the 2-position, a characteristic fragmentation pathway involves the cleavage of the bond between the two ring systems. nih.govnih.gov The analysis of 2-phenylpyrrole, the unchlorinated analogue, can serve as a model for predicting the fragmentation of the core structure. nist.govcdnsciencepub.com
Based on these principles, a plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion, which then undergoes cleavage to produce characteristic fragment ions.
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value/Observation | Basis of Prediction |
|---|---|---|
| Molecular Formula | C₁₀H₈ClN | Chemical Structure |
| Monoisotopic Mass | 177.03 g/mol | Calculation from Formula |
| Expected Molecular Ion ([M+H]⁺) | m/z 178.04 | ESI-MS principles nih.gov |
| Primary Fragmentation Ion | m/z 111.02 | Loss of the pyrrole moiety (C₄H₄N) |
| Other Significant Fragments | m/z 67.04 | Pyrrole cation (C₄H₅N⁺) |
Note: The m/z values are theoretical and based on analogies with related compounds. Actual experimental values may vary slightly.
Single Crystal X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique reveals detailed information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern how molecules pack together to form a supramolecular architecture.
The conformation of this compound is primarily defined by the rotational orientation of the chlorophenyl ring relative to the pyrrole ring. This is described by the dihedral angle between the planes of the two aromatic systems. Due to steric hindrance between the chlorine atom on the ortho position of the phenyl ring and the hydrogen atom at the C3 position of the pyrrole ring, a completely coplanar arrangement is energetically unfavorable.
While a crystal structure for the parent this compound is not available, data from a closely related derivative, (4-(2-chlorophenyl)-1H-pyrrol-3-yl)(ferrocenyl) methanone (B1245722), provides a crucial insight. In this molecule, the dihedral angle between the 2-chlorophenyl ring and the pyrrole ring was determined to be 42.3°. researchgate.net This significant twist from planarity underscores the impact of steric repulsion from the ortho-chloro substituent. It is highly probable that the parent compound adopts a similarly twisted conformation in the solid state to alleviate this steric strain.
Table 2: Key Conformational Parameters for Aryl-Pyrrole Systems
| Parameter | Value | Compound | Significance |
|---|---|---|---|
| Pyrrole-Phenyl Dihedral Angle | 42.3° | (4-(2-chlorophenyl)-1H-pyrrol-3-yl)(ferrocenyl) methanone researchgate.net | Indicates a significantly non-planar (twisted) conformation due to steric hindrance from the ortho-chloro group. |
| Pyrrole-Phenyl Dihedral Angle | 7.37° | 3-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one nih.gov | Shows that related systems without ortho-substituent hindrance can be nearly coplanar. |
The solid-state packing of this compound is dictated by a combination of non-covalent interactions, which arise from its specific functional groups: the N-H proton (a hydrogen bond donor), the two aromatic π-systems, and the chlorine atom. These interactions guide the assembly of individual molecules into a stable, three-dimensional lattice.
The pyrrole N-H group is a potent hydrogen bond donor. In the absence of stronger acceptors (like a carbonyl oxygen), this group readily participates in N-H···π interactions. researchgate.netnih.govnih.gov In these interactions, the hydrogen atom points towards the electron-rich face of an adjacent pyrrole or phenyl ring. Studies on 2,2'-bipyrrole (B130514) show that short N-H···π interactions can link molecules into characteristic herringbone structures. nih.gov This is a highly probable interaction motif for this compound.
Furthermore, if molecules pack in a head-to-tail fashion, conventional N-H···Cl hydrogen bonds could form, where the pyrrole N-H group interacts with the chlorine atom of a neighboring molecule. mdpi.com The assembly is likely further stabilized by weaker C-H···π interactions and potentially offset π-π stacking between the aromatic rings. nih.govnih.gov The twisted conformation would favor offset or edge-to-face π-stacking arrangements over a direct face-to-face overlap. The combination of these directional forces leads to the formation of a complex and stable supramolecular structure.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Role in Supramolecular Assembly |
|---|---|---|---|
| N-H···π Hydrogen Bond | Pyrrole N-H | π-system of Pyrrole or Phenyl ring | A primary interaction linking molecules into chains or herringbone patterns. nih.govnih.govscispace.com |
| N-H···Cl Hydrogen Bond | Pyrrole N-H | Chlorine atom | A potential directional interaction contributing to the crystal packing. mdpi.com |
| π-π Stacking | Phenyl/Pyrrole Ring | Phenyl/Pyrrole Ring | Stabilizes the lattice through dispersion forces, likely in an offset or edge-to-face manner. nih.gov |
Theoretical and Computational Investigations of 2 2 Chlorophenyl Pyrrole
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method for studying the electronic structure of many-body systems, like molecules. malayajournal.orguctm.edu It is employed to determine various properties of 2-(2-chlorophenyl)pyrrole, including its optimized geometry, electronic stability, and reactivity patterns.
Geometry Optimization and Energetic Stability
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comacs.org For molecules with flexible bonds, such as the bond connecting the phenyl and pyrrole (B145914) rings in this compound, this analysis reveals the preferred conformation. The molecule is not planar; instead, the chlorophenyl and pyrrole rings are twisted relative to each other. This dihedral angle is a critical parameter determined through optimization.
Studies on related pyrrole derivatives indicate that the stability is influenced by the nature and position of substituents. acs.org The geometry optimization process involves iterative calculations that adjust atomic positions to minimize the total electronic energy of the molecule. mdpi.com The final optimized structure represents the most probable conformation in the gaseous phase. The energetic stability of the molecule is intrinsically linked to this optimized geometry.
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netscience.gov
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For similar pyrrole-containing compounds, DFT calculations have been used to determine these energy values. For instance, in a study of a related pyrrole derivative, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org The distribution of these orbitals is also significant; typically, the HOMO is localized over the electron-rich pyrrole ring, while the LUMO may be distributed across the entire π-system, including the chlorophenyl ring. nih.gov
| Computational Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| DFT/B3LYP | -5.2822 | -1.2715 | 4.0106 |
Note: Data presented is for a related 2-aryl-pyrrole derivative and serves as an illustrative example of typical values obtained through DFT calculations. malayajournal.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different colors on the electron density surface to represent the electrostatic potential.
Typically, red and yellow regions indicate a negative potential, rich in electrons, and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen and chlorine. Blue regions denote a positive potential, which is electron-poor and represents sites for nucleophilic attack, commonly found around hydrogen atoms. malayajournal.orgresearchgate.net For this compound, the MEP map would likely show negative potential near the pyrrole's nitrogen atom and the chlorine atom on the phenyl ring, identifying them as potential sites for electrophilic interaction. The hydrogen atoms of the pyrrole ring would exhibit a positive potential. tandfonline.comcsic.es
Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. malayajournal.orgacs.org These descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons. researchgate.net
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large hardness value is less reactive. researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles. researchgate.netroyalsocietypublishing.org
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron donating capacity |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capacity |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. rsc.orgacs.orgresearchgate.net It allows for the prediction of electronic absorption and emission spectra, providing insights into the molecule's photophysical properties.
Prediction of Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate a molecule's UV-Visible absorption spectrum. scielo.org.zagaussian.com The calculations identify the specific molecular orbitals involved in each electronic transition (e.g., HOMO → LUMO). nih.gov For aromatic systems like this compound, these transitions are typically π → π* in nature.
The solvent environment can significantly influence absorption and emission spectra. nih.gov TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which helps in comparing theoretical spectra with experimental data obtained in solution. researchgate.net By optimizing the geometry of the first singlet excited state (S1), TD-DFT can also predict the emission spectrum (fluorescence), providing information on the energy released when the molecule returns to its ground state. nih.gov This comprehensive analysis helps to understand the complete photophysical profile of the compound. scielo.org.za
Analysis of Charge Transfer Transitions
While specific studies on the charge transfer transitions of this compound are not extensively detailed in the available literature, broader computational analyses of related pyrrole-containing molecules provide a framework for understanding these phenomena. Computational methods like Time-Dependent Density Functional Theory (TDDFT) and coupled-cluster methods are employed to calculate the electronic transitions of molecules. researchgate.net
These calculations determine excitation energies and rotatory strengths for the lowest-lying electronic transitions. researchgate.net The nature of these transitions, whether localized on a specific moiety (like the chlorophenyl ring or the pyrrole core) or involving a shift of electron density from one part of the molecule to another (charge transfer), can be elucidated. For instance, in a set of 14 molecules containing the pyrrole group, TDDFT calculations with the CAM-B3LYP functional were shown to be a reliable method for predicting optical rotations, which are intrinsically linked to electronic transitions. researchgate.net Such studies indicate that each electronic transition can have various contributions, leading to different optical properties for different conformers of a single molecule. researchgate.net This foundational understanding of electronic behavior is critical for predicting how the molecule will interact with light and other molecules, including biological targets.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chalcogen.ro It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. scope-journal.commdpi.com
Molecular docking simulations have been performed on various derivatives of this compound to predict their binding modes with several important biological targets. The general approach involves using software like Autodock, Glide, or Surflex-Dock to place the ligand into the active site of a target protein whose 3D structure is known. chalcogen.roscope-journal.commdpi.com The program then calculates the most likely binding poses and ranks them based on a scoring function, which estimates the binding affinity. chalcogen.ro
Several binding modes have been predicted for related compounds:
Against Isocitrate Dehydrogenase-2 (IDH2): A novel compound, 4-(2-chlorophenyl)-2,5-diphenyl-3H-pyrrole, was docked against the IDH2 enzyme (PDB ID: 6ADI) using Autodock software to predict its potential as an inhibitor. scope-journal.com
Against Tubulin: In studies of anticancer agents, the binding mode of pyrrole derivatives has been investigated within the colchicine (B1669291) site of tubulin. For example, in a related aroyl-aryl-pyrrole derivative, the phenyl group was predicted to be stabilized in a hydrophobic pocket, while the pyrrole core was stabilized by other key amino acid residues. nih.gov
Against Fungal and Bacterial Enzymes: Docking studies on N-(2-Chlorophenyl)-3,4-dimethyl-1H-pyrrole-2-carboxamide were conducted against the active site of sterol 14α-demethylase to establish its mode of action as a potential antifungal agent. mdpi.com Similarly, N′-(2-(2-Chlorophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide was docked into the active sites of enoyl acyl carrier protein reductase (ENR) and dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis to clarify its binding mechanism. mdpi.com
These studies predict that the ligands fit into specific pockets of the enzyme's active site, adopting conformations that maximize favorable interactions, which is the basis for their potential biological activity. scope-journal.commdpi.comnih.gov
The analysis of protein-ligand interactions provides detailed insights into the specific forces that stabilize the complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. creative-biostructure.com
Detailed interaction analyses for derivatives related to this compound have revealed key contacts with amino acid residues in the target's active site. The Molecular Computer Aided Design (MOLCAD) program is often used to visualize these binding modes. tandfonline.com
| Compound Derivative | Target Enzyme | Interacting Amino Acid Residues | Type of Interaction | Source |
|---|---|---|---|---|
| 4-(2-chlorophenyl)-2,5-diphenyl-3H-pyrrole | Isocitrate Dehydrogenase-2 (IDH2) | Not specified | Predicted to have good interaction with the receptor. | scope-journal.com |
| N′-(2-(2-Chlorophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | Enoyl ACP Reductase (ENR) | Not specified | Docking score of 6.73-4.44, indicating significant interaction forces. | mdpi.com |
| N′-(2-(2-Chlorophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | Dihydrofolate Reductase (DHFR) | ARG60, ARG32, GLN28 | Exhibited similar interactions to the native ligand. | mdpi.com |
| Aryl-Aroyl-Pyrrole (ARAP) derivatives | Tubulin (Colchicine site) | Y52, F169, Y202, V238, L251, L255 | Hydrophobic/aromatic contacts stabilizing the phenyl group and pyrrole core. | nih.gov |
These analyses are fundamental for structure-based drug design, allowing researchers to modify the ligand's structure to enhance binding affinity and selectivity for the target protein. unipa.it
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. conicet.gov.arsemanticscholar.org These studies rely on the principle that the properties of a chemical are determined by its molecular structure. conicet.gov.ar The structure is converted into numerical values known as molecular descriptors, which are then used to build predictive models. conicet.gov.arsemanticscholar.org
Various statistical methods are used to derive predictive QSAR/QSPR models. These can be linear, such as Multiple Linear Regression (MLR), or non-linear, like Artificial Neural Networks (ANN). semanticscholar.org
Model Development: In a typical study, a dataset of compounds with known activities or properties is collected. nih.gov For each compound, a large number of theoretical molecular descriptors (e.g., topological, electronic, steric) are calculated. conicet.gov.arsemanticscholar.org A key challenge is to select the subset of descriptors that are most relevant to the property being modeled. conicet.gov.ar Algorithms like the Enhanced Replacement Method (ERM) or Genetic Algorithms (GA) can be used for this variable selection process. conicet.gov.ar
Examples of Models:
A QSPR model was developed for a training set of 41 heterocyclic compounds, including pyrroles, to predict the total rate constant (kt) of singlet oxygen quenching. conicet.gov.ar The final model used six optimal descriptors to link the molecular structure to the property. conicet.gov.ar
2D-QSAR models using both MLR and ANN were developed for a series of 92 farnesyltransferase inhibitors to predict their biological activities. semanticscholar.org The study concluded that non-linear models (ANN) showed higher accuracy than the linear (MLR) models. semanticscholar.org
A QSAR model was generated for a series of 80 2-phenylacrylonitriles to predict their cytotoxicity (GI₅₀) against human breast cancer cells (MCF-7). nih.gov
The validity and predictive power of these models are assessed using statistical parameters and validation techniques. semanticscholar.orgnih.gov
A primary goal of QSAR/QSPR studies is to identify the structural features that are most influential for a given property or activity. By interpreting the developed models, researchers can understand what makes a molecule more or less active.
The descriptors selected in the final model provide direct clues about the important molecular characteristics.
| Study Focus | Key Descriptor Types / Features | Inferred Importance | Source |
|---|---|---|---|
| Singlet Oxygen Quenching by Heterocycles | Topological, Information-Theory, Quantum Mechanical descriptors | The model links structural parameters to the rate constant, allowing prediction for new compounds. The specific descriptors highlight the importance of molecular size, shape, and electronic distribution. | conicet.gov.ar |
| Cytotoxicity of 2-phenylacrylonitriles | Not specified | The model provides important structure-activity information to guide the design of new, more potent structures. | nih.gov |
| Farnesyltransferase Inhibition | 2D descriptors | The models successfully correlated structural information to biological activity, demonstrating good predictive capability. | semanticscholar.org |
These studies allow for the rational design of new compounds with enhanced properties, for instance, by modifying a molecule to optimize the values of its key descriptors, researchers can synthesize new candidates with a higher probability of desired activity. conicet.gov.arnih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Following a comprehensive search of scientific literature and computational chemistry databases, specific Natural Bond Orbital (NBO) analysis data for the compound this compound, including detailed research findings and data tables on charge delocalization and hyperconjugative interactions, could not be located.
NBO analysis is a powerful computational method that examines the electron density of a molecule to provide a detailed picture of its chemical bonding and structure. It partitions the molecular wavefunction into localized, one-center (lone pairs) and two-center (bonds) orbitals, which correspond closely to the familiar Lewis structure representation.
While theoretical studies and NBO analyses have been conducted on related compounds such as 2-phenylpyrrole and other substituted pyrrole derivatives, the specific stabilization energies and detailed donor-acceptor interaction tables for this compound are not available in the reviewed literature. Such an analysis for this compound would typically involve identifying key interactions, such as those between the lone pairs of the pyrrole nitrogen or the chlorine atom and the antibonding orbitals (π* or σ) of the aromatic rings. For instance, delocalization could occur from the pyrrole ring's π-bonds to the chlorophenyl ring's π antibonding orbitals, or from the chlorine atom's lone pairs into the σ* antibonding orbitals of the phenyl ring.
Without specific computational results from a dedicated study on this compound, a quantitative discussion and the presentation of data tables on its charge delocalization via NBO analysis cannot be provided at this time.
Molecular Interactions and Mechanistic Insights
Investigation of Intermolecular Forces and Hydrogen Bonding
The intermolecular forces governing the interactions of 2-(2-chlorophenyl)pyrrole and its derivatives are critical to their solid-state packing, solubility, and interactions with biological targets. These forces primarily include hydrogen bonding, van der Waals forces (including London dispersion forces), and potential halogen bonding.
The pyrrole (B145914) ring itself contains an N-H group that can act as a hydrogen bond donor, while the nitrogen atom can also serve as a hydrogen bond acceptor. The aromatic phenyl ring and the pyrrole ring can participate in π-π stacking interactions. The chlorine atom on the phenyl ring introduces further complexity, capable of acting as a weak hydrogen bond acceptor and participating in halogen bonding.
Hydrogen bonding is a highly significant intermolecular force, typically the strongest among them, and occurs when a hydrogen atom is bonded to a highly electronegative atom like nitrogen, oxygen, or fluorine. savemyexams.com This creates a highly polarized bond, allowing the partially positive hydrogen to form a strong attractive force with a lone pair of electrons on an electronegative atom in a nearby molecule. savemyexams.com
Studies on related pyrrole structures provide insight into the likely interactions of this compound. For instance, in crystals of some pyrrol-2-yl chloromethyl ketone derivatives, N-H⋯O hydrogen bonds are observed to form chain motifs. mdpi.com In the absence of strong acceptors like an oxygen atom, the N-H group can form hydrogen bonds with the chlorine atom of a neighboring molecule, although these C-H⋯Cl interactions are generally weaker. researchgate.net Computational studies on pyrrole-2-carboxylic acid and its dimers have also highlighted the importance of O-H⋯O and N-H⋯O hydrogen bonds in forming stable dimeric structures. mdpi.comacs.orgacs.org
| Interaction Type | Donor | Acceptor | Significance in this compound |
| Hydrogen Bonding | Pyrrole N-H | N, O, or Cl atoms on adjacent molecules | Primary directional interaction, crucial for self-assembly and binding to biological targets. savemyexams.com |
| π-π Stacking | Pyrrole ring, Phenyl ring | Pyrrole ring, Phenyl ring on adjacent molecules | Contributes to the stabilization of crystal structures and binding in hydrophobic pockets of proteins. |
| Van der Waals Forces | All atoms | All atoms | General attractive forces, significant in overall cohesion. savemyexams.com |
| Halogen Bonding | C-Cl | Electron-rich atoms (e.g., O, N) | A weaker, directional interaction that can influence crystal packing and ligand-receptor binding. |
| Dipole-Dipole Interactions | Entire molecule | Entire molecule | Arise from the permanent dipole moment of the molecule, contributing to intermolecular attraction. savemyexams.com |
Mechanistic Probes for Chemical Transformations of this compound
This compound serves as a valuable starting material for the synthesis of more complex molecules. Understanding the mechanisms of its reactions is key to developing efficient and selective synthetic methodologies.
The synthesis of the this compound core itself can be achieved through various methods, with the Paal-Knorr synthesis being a foundational route. This reaction involves the cyclization of a 1,4-dicarbonyl compound with an amine. More contemporary methods, such as those employing tosylmethyl isocyanide (TosMIC), provide versatile routes to substituted pyrroles. nih.gov Mechanistic studies on related pyrrole syntheses, such as the Cadogan reaction, suggest the involvement of highly reactive intermediates like nitrenes, which can undergo ring-opening and subsequent cyclization to form the pyrrole ring. mdpi.com Other novel strategies involve a "skeletal recasting" of pyrroles, where a Friedel–Crafts-type addition to an azoalkene initiates a cascade leading to a new, more substituted pyrrole. acs.org
Once formed, the this compound ring can undergo a variety of chemical transformations. The pyrrole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution, typically at the positions not occupied by the chlorophenyl group. The precise mechanism and regioselectivity of these reactions are influenced by the electronic effects of the 2-chlorophenyl substituent.
Derivatives of this compound are often synthesized to probe and inhibit biological processes. For example, the synthesis of pyrrole-2-carboxamide derivatives, where the 2-chlorophenyl group is attached to the pyrrole nitrogen, has been used to probe the active site of mycobacterial enzymes. nih.gov In these cases, the molecule acts as a mechanistic probe, with modifications to its structure providing insights into the nature of the enzyme's binding pocket.
Fundamental Studies on Molecular Recognition and Target Binding
The this compound moiety is a common feature in molecules designed to interact with specific biological targets. Its structural and electronic properties make it a valuable component for achieving high-affinity and selective binding.
Molecular docking and other computational studies are instrumental in elucidating how molecules containing the this compound scaffold interact with their biological targets. dergipark.org.tr These studies reveal the specific forces that drive the binding process, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comscirp.org
For instance, in the design of inhibitors for enzymes like cyclooxygenase (COX), the 2-chlorophenyl group can fit into specific hydrophobic pockets within the active site. scirp.org The pyrrole N-H group is often crucial, acting as a hydrogen bond donor to engage with key amino acid residues like aspartate. nih.gov The loss of this hydrogen-bonding capability, for example through N-methylation, can lead to a significant reduction or complete loss of activity, demonstrating its critical role in the molecular mechanism of interaction. nih.gov
In studies of pyrrole derivatives as anti-tuberculosis agents targeting the mycobacterial membrane protein Large 3 (MmpL3), the pyrrole-2-carboxamide core, with a 2-chlorophenyl group on the nitrogen, was shown to be essential. nih.gov Docking studies indicated that the hydrogen atoms on the pyrrole and amide were crucial for forming hydrogen bonds within the active site. nih.gov Similarly, in the context of anti-inflammatory agents targeting COX enzymes, hydrophobic interactions involving the chlorophenyl group and the pyrrole ring itself with nonpolar amino acid residues are key to the binding affinity. scirp.org
The this compound scaffold has been instrumental in identifying and characterizing the binding sites of various biological targets. By systematically modifying the structure of ligands containing this moiety and assessing their biological activity, researchers can map the topology and chemical nature of the binding pocket.
In the development of inhibitors for mycobacterial MmpL3, derivatives containing the 2-chlorophenyl)pyrrole core helped to define the S3, S4, and S5 pockets of the enzyme. nih.gov The necessity of the pyrrole and amide hydrogens for activity highlighted the importance of specific hydrogen bond acceptor residues, such as ASP645, in the binding site. nih.gov
Similarly, for COX-2 inhibitors, the 2-chlorophenyl group often occupies a hydrophobic side pocket, contributing to the selectivity of the inhibitor over the COX-1 isoform. scirp.org Docking studies of pyrrole derivatives into the COX-2 active site have identified key interactions with amino acid residues such as Val 523, Ala 527, and Ser 530. scirp.org In some cases, the chlorine atom itself can form specific interactions within the binding site.
The table below summarizes some biological targets for which ligands containing the this compound scaffold have been studied, along with the key interacting residues identified.
| Biological Target | Key Interacting Residues | Type of Interaction | Reference |
| Mycobacterial Membrane Protein Large 3 (MmpL3) | ASP645 | Hydrogen Bonding | nih.gov |
| Cyclooxygenase-2 (COX-2) | Val 523, Ala 527, Ser 530, His 90, Arg 120, Tyr 355 | Hydrophobic, Hydrogen Bonding | scirp.org |
| Tubulin | Cys241 | Covalent/Non-covalent | rsc.org |
| Factor Xa | Tyr228, Trp215 | π-π Stacking, Hydrophobic | ethz.ch |
Research into Advanced Applications of 2 2 Chlorophenyl Pyrrole Analogues
Development of Materials with Tunable Photophysical Properties
The investigation of 2-(2-chlorophenyl)pyrrole analogues has led to significant advancements in the development of materials with tunable photophysical properties. These properties, which govern how the materials interact with light, are crucial for a range of applications in optics and electronics.
Aggregation-Induced Emission (AIE) Studies
A noteworthy phenomenon observed in some aryl-substituted pyrrole (B145914) derivatives is Aggregation-Induced Emission (AIE). nih.govbit.edu.cn Unlike conventional fluorescent molecules that often experience quenching (reduced emission) in aggregated or solid states, AIE-active molecules exhibit enhanced fluorescence. This characteristic is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which minimizes non-radiative decay pathways and promotes light emission. nih.govbit.edu.cn
For instance, studies on a series of aryl-substituted pyrroles have shown that their light-emitting properties are closely linked to their molecular structures and the degree of aggregation. bit.edu.cn The twisted configuration of some derivatives can prevent the parallel orientation of conjugated chromophores, which, combined with the RIR effect, is a primary cause of the AIE phenomenon. nih.gov Furthermore, the introduction of specific functional groups, such as carboxylic acids, into triphenylpyrrole salts with AIE properties has enabled their use as chemosensors for the detection of metal ions in aqueous solutions. bit.edu.cn
A novel electroluminescent material based on a pyrrolo[3,2-b]pyrrole skeleton, DMBPDPP, has been synthesized and shown to exhibit significant AIE behaviors. rsc.org This compound's high thermal and electrochemical stability, coupled with its AIE characteristics, makes it a promising candidate for various applications. rsc.org Another pyrrolopyrrole-based derivative, DPPDC, also displays AIE properties, with its fluorescent emission intensity being significantly enhanced in aggregated states. researchgate.net
| Compound | Key Structural Features | Observed AIE Phenomenon | Potential Applications |
|---|---|---|---|
| Pentaphenylpyrrole | Multiple aryl substitutions | Clear aggregation-induced emission enhancement (AIEE) nih.gov | - |
| Triphenylpyrrole salts with carboxylic groups | Introduction of carboxylic groups | AIE properties bit.edu.cn | Chemosensors for Al3+ ions bit.edu.cn |
| DMBPDPP | Pyrrolo[3,2-b]pyrrole skeleton with dimesitylborane acceptor groups | Significant AIE behaviors rsc.org | Electroluminescent materials rsc.org |
| DPPDC | A-D-A type pyrrolopyrrole-based derivative | AIE property with enhanced and blue-shifted emission in aggregates researchgate.net | Visual sensor for acid gas researchgate.net |
Luminescence and Phosphorescence Characteristics
The luminescence properties of this compound analogues are a key area of research. Pyrrole derivatives bearing phenyl rings at various positions have been synthesized, and their fluorescence emissions have been studied. The introduction of electron-donating groups at the periphery of these molecules can lead to a red-shift and increased efficiency of the fluorescence emission. ua.pt
Recent research has also focused on developing pyrrole derivatives with room-temperature phosphorescence (RTP) characteristics. By introducing an aromatic carbonyl to a tetraphenylpyrrole molecule, a class of RTP materials that also exhibit AIE properties has been developed. researchgate.net These molecules are non-emissive in solution but show purely phosphorescent emission in the aggregated state, a desirable trait for biological imaging applications. researchgate.net The fabrication of highly crystalline nanoparticles from these materials can result in long emission lifetimes, which is beneficial for eliminating background fluorescence interference in cellular and tissue imaging. researchgate.net
The photophysical properties of various other pyrrole-based structures have been investigated. For example, diketopyrrolopyrroles have been synthesized with their emission significantly shifted to longer wavelengths. nih.gov Additionally, the synthesis and photophysical properties of α-(N-biphenyl)-substituted 2,2′-bipyridine-based push-pull fluorophores have been explored, demonstrating intense blue-to-green fluorescence. mdpi.com
Organic Light-Emitting Diode (OLED) Applications
Derivatives of this compound are being explored for their potential in organic light-emitting diodes (OLEDs). The electroluminescent properties of these materials are of significant interest for developing new and efficient OLED devices.
A novel electroluminescent material based on a pyrrolo[3,2-b]pyrrole skeleton, DMBPDPP, has been successfully synthesized and characterized. rsc.org This material exhibits high thermal and electrochemical stability, making it suitable for use in OLEDs. Non-doped and doped OLEDs have been fabricated using DMBPDPP as the light-emitting layer, with the non-doped device showing excellent electroluminescence efficiencies. rsc.org
Computational studies on molecular materials based on terphenyl and pyrrole have been conducted to propose new organic materials for OLED applications. jmaterenvironsci.com These studies focus on the structural and electronic properties of molecules designed for use in OLEDs. Furthermore, polypyrrole conducting polymers have been investigated for their potential in OLEDs, where they can be used as an emissive layer. researchgate.net
Role of this compound Derivatives in Medicinal Chemistry Research (excluding clinical and safety)
The pyrrole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide range of biologically active compounds. biolmolchem.comnih.gov The versatility of this heterocyclic ring system allows for the incorporation of various pharmacophores, leading to the development of compounds with diverse therapeutic potential. biolmolchem.com
Structural Scaffolds for Molecular Design
The this compound core serves as a valuable scaffold for the design and synthesis of new therapeutic agents. The pyrrolidine ring, a related five-membered nitrogen-containing ring, is a common feature in many biologically active molecules, providing a rigid framework for the presentation of other functional groups. nbinno.com The presence of a chlorophenyl substituent can significantly influence a molecule's properties, such as its lipophilicity and electronic distribution, which in turn affects its ability to bind to specific biological targets. nbinno.com
Pyrrole derivatives are considered a class of biologically active heterocyclic compounds that can serve as promising scaffolds for a variety of drug classes, including antimicrobial, antiviral, and enzyme-inhibiting agents. nih.gov The adaptability of the pyrrole ring system allows for the development of novel derivatives with tailored biological activities. biolmolchem.com
Exploration of Structure-Activity Relationships for Molecular Targets
Understanding the structure-activity relationship (SAR) is crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For this compound analogues, SAR studies help in identifying the key structural features responsible for their biological activity.
A SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed the importance of the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain for their inhibitory potency against metallo-β-lactamases. nih.gov The modification of these groups led to the discovery of more potent inhibitors. nih.gov
In the context of PPARγ-targeted antidiabetics, a SAR study of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues helped define several important moieties for high potency. nih.gov These studies indicated that the sulphonamide linker and the positions and nature of substituents on the benzene ring are critical for activity. nih.gov
| Compound Series | Molecular Target | Key SAR Findings |
|---|---|---|
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamases (MBLs) | The 3-carbonitrile group, vicinal 4,5-diphenyl groups, and N-benzyl side chain are important for inhibitory potency. nih.gov N-acylamide derivatives showed increased potency against specific MBLs. nih.gov |
| 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues | Peroxisome proliferator-activated receptor γ (PPARγ) | The sulphonamide linker is critical for activity. Substitutions at positions 2 and 4 of the benzene ring A are important for high potency. nih.gov The nature and position of substituents on ring A define high potency. nih.gov |
Understanding Molecular Basis of Enzyme Inhibition
The molecular framework of this compound is a key constituent in a variety of analogues designed to interact with and inhibit specific enzymes. The scientific understanding of how these molecules function at a molecular level is largely derived from a combination of enzyme kinetics, molecular docking simulations, and structure-activity relationship (SAR) studies. These investigations reveal that the inhibitory action of these compounds is often predicated on precise interactions with the amino acid residues within the active site of the target enzyme.
One area of significant research involves analogues of 4-(2-chlorophenyl)-2,5-diphenyl-3H-pyrrole, which have been identified as potential inhibitors of the Isocitrate Dehydrogenase-2 (IDH2) enzyme. Molecular docking studies of these compounds against the IDH2 receptor (PDB ID: 6ADI) have been performed to predict their binding affinity. Such in-silico analyses suggest that these pyrrole derivatives can act as potent inhibitors of the IDH2 enzyme by fitting into its active site and forming stable interactions.
Similarly, other pyrrole derivatives have been investigated as inhibitors for a range of enzymes. For instance, studies on pyrrole analogues targeting the main protease (Mpro), a crucial enzyme in viral replication, have shown that hydrogen bonding is a primary binding force. These interactions, often involving specific residues in the enzyme's active site, lead to a static quenching process, effectively inhibiting the enzyme's function.
In the context of inflammation, pyrrole derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The molecular basis for their inhibitory action lies in their ability to block the active site of these enzymes, preventing the conversion of arachidonic acid into prostaglandins. The selectivity towards COX-1 or COX-2 is determined by subtle differences in the enzyme active sites and the specific chemical structure of the pyrrole analogue.
Furthermore, analogues such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of the kinase AKT2/PKBβ. researchgate.net The molecular mechanism involves the compound binding to the kinase domain, interfering with the signaling pathways that are often overactive in cancer cells. researchgate.net This targeted inhibition underscores the importance of the specific molecular architecture of the pyrrole analogue in achieving therapeutic effects.
Design Principles for Selective Molecular Interactions
The design of this compound analogues with high potency and selectivity for a specific enzyme target is guided by established principles of medicinal chemistry, primarily through the systematic analysis of structure-activity relationships (SAR).
A key design principle involves the strategic placement of functional groups on the pyrrole core to optimize interactions with the enzyme's binding pocket. A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as inhibitors of metallo-β-lactamases (MBLs) revealed several critical structural features. The study demonstrated that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain on the pyrrole ring are all important for the inhibitory potency of these compounds against various MBL subclasses. nih.gov Modification of the 2-amino group, for instance by acylation, led to compounds with enhanced activity against specific MBLs like IMP-1, although this sometimes reduced activity against other MBLs. nih.gov
Another guiding principle is molecular hybridization, which involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid with improved properties. This approach has been used in the design of pyrrolo[2,3-d]pyrimidine analogs as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). By merging fragments from the known drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, researchers developed novel compounds with potent, low-nanomolar enzymatic activity and favorable metabolic profiles.
Selectivity is a crucial aspect of drug design. For pyrrole-based chalcones designed as inhibitors of cytochrome P450 (CYP) enzymes, it was found that specific substitutions could induce selectivity for certain isoforms. For example, one compound was found to selectively inhibit CYP1B1 with an IC₅₀ of 0.21 μM, while being less active against other CYP1 isoforms. nih.gov Similarly, in the development of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety of certain analogues was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org The modification of other parts of the molecule, such as replacing a naphthalene moiety with a substituted benzene ring, could alter the potency and selectivity between the two transporter subtypes. frontiersin.org
The following table summarizes the inhibitory activities of selected pyrrole analogues against different enzyme targets, illustrating the impact of structural modifications on potency.
| Compound Class | Target Enzyme | Modification | IC₅₀ / Activity |
| Pyrrolo[2,3-d]pyrimidine Analogues | VEGFR-2 | Varied substitutions | 11.9 nM (Compound 13a) nih.gov |
| Pyrrole-based Chalcones | CYP1B1 | Specific substitutions | 0.21 μM (Compound 18b) nih.gov |
| 2-Piperazinyl-benzothiazole Derivatives | PPARδ | Optimized hydrophobic interactions | 4.1 nM (Compound 5g) nih.gov |
| FPMINT Analogues | ENT1 | Varied substitutions | 2.38 µM (Compound 3c) frontiersin.org |
| FPMINT Analogues | ENT2 | Varied substitutions | 0.57 µM (Compound 3c) frontiersin.org |
These examples highlight the core design principle: minor structural changes can lead to significant differences in biological activity and selectivity, guiding the development of more effective and targeted therapeutic agents.
Applications in Advanced Chemical Catalysis Research (if applicable)
While this compound and its direct analogues are primarily researched for their biological activities, the broader pyrrole scaffold is significant in the field of advanced chemical catalysis. The applications generally fall into two categories: the use of pyrrole derivatives as ligands in metal-catalyzed reactions and the development of catalytic methods for the synthesis of the pyrrole ring itself.
Pyrrole-containing compounds serve as versatile building blocks and ligands for designing metal complex catalysts. mdpi.com For example, pyrrol-3-one derivatives are utilized as ligands in the creation of metal complex nanocatalysts. mdpi.com The nitrogen atom in the pyrrole ring can coordinate with a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity in organic transformations.
Research has also focused on developing novel and more efficient catalytic methods for synthesizing the pyrrole heterocycle, which is a core structure in many pharmaceuticals and materials. nih.gov Sustainable catalytic syntheses are of particular interest. An iridium-catalyzed synthesis has been developed where secondary alcohols and amino alcohols are deoxygenated and linked to form pyrroles, with hydrogen gas as the only byproduct. nih.gov This method is valued for its tolerance of a wide range of functional groups. nih.gov More recently, a manganese-catalyzed version of the Knorr pyrrole synthesis has been introduced, which also proceeds via a dehydrogenative coupling mechanism and uses readily available starting materials. organic-chemistry.org
Furthermore, copper-hydride (CuH) catalysis has been employed for the coupling of enynes and nitriles to produce polysubstituted N-H pyrroles with high regioselectivity. mit.edu These advanced synthetic methods, which often rely on transition-metal catalysis, are crucial for accessing complex pyrrole derivatives that can then be explored for various applications, including as potential enzyme inhibitors or new materials. researchgate.net Therefore, while not catalysts themselves, this compound and its analogues are products of an area of chemistry that is deeply intertwined with advances in catalysis.
Future Research Directions and Perspectives
Emerging Synthetic Strategies for Complex 2-(2-Chlorophenyl)pyrrole Derivatives
The synthesis of pyrrole-containing molecules has been a long-standing area of interest in organic chemistry. ekb.eg Future efforts are likely to concentrate on developing more efficient and versatile synthetic routes to access structurally complex derivatives of this compound. ekb.egresearchgate.net This includes the design of one-pot, multi-component reactions that can generate a variety of substituted pyrroles from simple starting materials. ekb.egscirp.orgnih.gov The use of environmentally benign catalysts and solvent-free reaction conditions represents a significant trend in this area. researchgate.net
Furthermore, the development of novel strategies for the late-stage functionalization of the this compound core will be crucial. This would allow for the rapid generation of diverse compound libraries for biological screening and the fine-tuning of physicochemical properties. acs.org Techniques such as C-H activation and cross-coupling reactions are expected to play a pivotal role in achieving this goal. The synthesis of fused heterocyclic systems incorporating the this compound moiety is another promising direction, potentially leading to compounds with novel pharmacological profiles. scirp.orgnih.gov
Advanced Computational Modeling for Novel Property Prediction
Computational chemistry is poised to play an increasingly important role in accelerating the discovery and development of new this compound-based compounds. Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. acs.orgacs.org Such calculations can help rationalize structure-activity relationships and guide the design of new derivatives with enhanced properties. scispace.com
Molecular docking simulations are another powerful tool for predicting the binding modes of this compound derivatives with biological targets, such as enzymes and receptors. dergipark.org.trnih.govresearchgate.net This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. dergipark.org.trnih.gov The development of more accurate scoring functions and the use of molecular dynamics simulations will further enhance the predictive power of these models. The prediction of non-linear optical (NLO) properties through computational methods is also an area of growing interest, potentially leading to the development of new materials for optoelectronic applications. acs.orgacs.org
Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Molecular Interactions
To gain a comprehensive understanding of how this compound and its derivatives interact with biological systems, a move towards integrating multi-omics data is essential. github.ioresearchgate.netfrontiersin.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a more complete picture of the molecular perturbations caused by a compound. scilifelab.se By analyzing these large and heterogeneous datasets, researchers can identify key pathways and molecular targets affected by this compound derivatives. github.iofrontiersin.org
For instance, in the context of infectious diseases, integrating multi-omics data could reveal the detailed mechanisms by which these compounds inhibit microbial growth. nih.govnih.gov In cancer research, it could help to identify biomarkers for predicting treatment response or to uncover novel therapeutic targets. github.ioarxiv.org The development of advanced computational tools and statistical methods will be critical for the effective analysis and interpretation of these complex datasets. github.ioresearchgate.netarxiv.org This holistic approach promises to bridge the gap between genotype and phenotype, providing deeper mechanistic insights into the biological activity of these compounds. scilifelab.se
Exploration of Novel Material Science Applications
Beyond its biological applications, the this compound scaffold holds promise for the development of novel materials with unique properties. ontosight.aiontosight.aicymitquimica.com The presence of the pyrrole (B145914) ring, a known component in conducting polymers and organic electronics, suggests potential applications in these areas. nih.gov The electronic properties of the this compound core can be tuned by introducing different substituents, potentially leading to materials with tailored conductivity and photophysical characteristics. cymitquimica.com
The potential for these compounds to act as organic semiconductors or as components in organic light-emitting diodes (OLEDs) is an area ripe for exploration. forecastchemicals.com Furthermore, the ability of pyrrole derivatives to form self-assembling structures could be harnessed to create new functional materials. The investigation of this compound-containing polymers and their potential applications in areas such as sensors, coatings, and electronic devices is a promising avenue for future research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)pyrrole, considering its inherent instability?
- Methodological Answer : The synthesis of 2-halopyrroles like this compound requires stabilization strategies due to their thermal and oxidative instability. Evidence from 2-chloropyrrole synthesis suggests using protective groups (e.g., 1-methyl or 1-benzyl substituents) to stabilize the pyrrole ring during halogenation . For example, 2-chloro-1-methylpyrrole was synthesized via Grignard reagent reactions with chlorine gas, though yields were low due to decomposition . Alternative routes include diazo coupling or formylation under controlled conditions (low temperature, inert atmosphere). Researchers should prioritize characterizing intermediates via NMR and mass spectrometry to confirm structural integrity.
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodological Answer : Instability is a key challenge. Storage under inert atmospheres (argon/nitrogen) at –20°C is recommended to minimize oxidative degradation . Handling should occur in anhydrous solvents (e.g., dry ether or THF) to avoid hydrolysis. Safety protocols from chlorophenol guidelines (e.g., PPE, fume hoods) are applicable due to potential toxicity . Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : and NMR can identify substituent effects on the pyrrole ring (e.g., shifts from electron-withdrawing chloro groups) .
- IR : Detect functional groups like C–Cl (600–800 cm) and pyrrole N–H (≈3400 cm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for unstable compounds .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves regiochemistry and bond angles (e.g., CCDC 1988019 in related chlorophenyl compounds) .
Advanced Research Questions
Q. How does the electron-withdrawing 2-chlorophenyl group influence the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer : The chloro substituent directs electrophiles to the β-position of the pyrrole ring. In 2-chloropyrrole derivatives, formylation occurs preferentially at the β-position, while bromine may be displaced under harsh conditions . Computational studies (e.g., DFT) can model charge distribution and frontier molecular orbitals to predict reactivity. For experimental validation, monitor reactions using -NMR kinetics or HPLC-MS to track substitution patterns .
Q. What computational methods are suitable for modeling the electronic effects of the 2-chlorophenyl group on pyrrole’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze bond lengths and Mulliken charges, revealing electron-deficient regions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .
- Docking Studies : For bioactive derivatives, dock into target proteins (e.g., antioxidant enzymes) to predict binding modes .
Q. How can researchers design bioactivity assays to evaluate the neuroprotective potential of this compound derivatives?
- Methodological Answer :
- Cell Models : Use PC12 cells treated with neurotoxins (e.g., 6-OHDA) to mimic Parkinson’s disease. Pre-treat with derivatives and assess viability via MTT assays .
- Oxidative Stress Markers : Measure ROS levels (DCFH-DA probe) and lipid peroxidation (MDA assay) to quantify antioxidant activity .
- Apoptosis Pathways : Perform Western blotting for caspase-3 and Bcl-2 proteins to link mechanisms to observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
